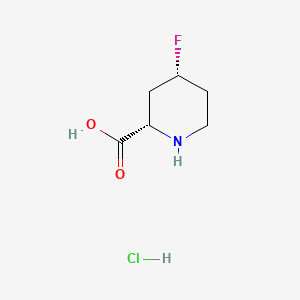

rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride

CAS No.: 2866319-46-0

Cat. No.: VC11997123

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866319-46-0 |

|---|---|

| Molecular Formula | C6H11ClFNO2 |

| Molecular Weight | 183.61 g/mol |

| IUPAC Name | (2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |

| Standard InChI Key | WNXOXCCTYXNEOZ-JBUOLDKXSA-N |

| Isomeric SMILES | C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl |

| SMILES | C1CNC(CC1F)C(=O)O.Cl |

| Canonical SMILES | C1CNC(CC1F)C(=O)O.Cl |

Introduction

Rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in chemical and pharmaceutical research. It is characterized by its piperidine ring structure, which consists of a six-membered ring containing one nitrogen atom and five carbon atoms. The compound's molecular formula is , and it has a molecular weight of approximately 195.63 g/mol .

The stereochemistry of this compound, specifically its (2R,4S) configuration, plays a critical role in its biological activity. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 2-position enhances its chemical properties, including receptor binding affinity and lipophilicity.

Synthesis Methods

Several synthetic routes have been developed for rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride. These methods aim to preserve the integrity of the chiral centers while ensuring high yields and purity:

-

Fluorination Reactions: Introduction of the fluorine atom at the 4-position using selective fluorinating agents.

-

Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

-

Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are commonly employed to monitor these reactions and confirm the product's identity.

Biological Activity and Applications

Rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride exhibits notable biological activity due to its interaction with neurotransmitter receptors in the central nervous system. Key features include:

-

Receptor Binding: The compound interacts with receptors involved in neurotransmission and pain modulation, making it a potential precursor for analgesic drug development.

-

Lipophilicity: The fluorinated structure enhances membrane permeability and receptor binding affinity compared to non-fluorinated analogs .

Applications:

-

Pharmaceutical Research: Used as a building block for synthesizing biologically active derivatives.

-

Medicinal Chemistry: Studied for potential therapeutic effects on pain modulation and central nervous system disorders.

Comparison with Related Compounds

To understand the uniqueness of rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylpiperidine-2-carboxylic acid | Lacks fluorine; simpler structure | |

| (2S,4R)-4-Methylpiperidine-2-carboxylic acid | Single enantiomer; specific activity | |

| Rac-(3R,4R)-1-{...}-piperidin-3-amine hydrochloride | Complex structure | Contains fluorophenyl group |

The fluorinated derivative's enhanced receptor binding makes it particularly valuable for pharmaceutical applications compared to its non-fluorinated counterparts .

Future Research Directions

Despite its promising biological activity, further studies are needed to explore:

-

Detailed pharmacokinetics and pharmacodynamics.

-

Potential side effects when used in therapeutic contexts.

-

Optimization of synthetic methods for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume